molecular formula C22H24O3 B441368 3-benzyl-4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one CAS No. 353766-52-6

3-benzyl-4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one

Cat. No.: B441368
CAS No.: 353766-52-6
M. Wt: 336.4g/mol
InChI Key: PJPYYIWJYZBZAN-UHFFFAOYSA-N
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Description

3-benzyl-4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a chromen-2-one core with benzyl, methyl, and 3-methylbutoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the alkylation of 7-hydroxy-4-methylchromen-2-one with 3-methylbutyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromen-2-one derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

3-benzyl-4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

353766-52-6

Molecular Formula

C22H24O3

Molecular Weight

336.4g/mol

IUPAC Name

3-benzyl-4-methyl-7-(3-methylbutoxy)chromen-2-one

InChI

InChI=1S/C22H24O3/c1-15(2)11-12-24-18-9-10-19-16(3)20(22(23)25-21(19)14-18)13-17-7-5-4-6-8-17/h4-10,14-15H,11-13H2,1-3H3

InChI Key

PJPYYIWJYZBZAN-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCC(C)C)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCC(C)C)CC3=CC=CC=C3

Origin of Product

United States

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